(8E)-2-amino-4-(thiophen-3-yl)-8-(thiophen-3-ylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
(8E)-2-AMINO-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that features a chromene core with thiophene and amino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-AMINO-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-(thiophen-3-yl)chromene-3-carbonitrile with thiophene-3-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(8E)-2-AMINO-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, aqueous or alcoholic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(8E)-2-AMINO-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (8E)-2-AMINO-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Uniqueness
The unique structural features of (8E)-2-AMINO-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE, such as the presence of both thiophene and chromene moieties, contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable target for further research and development.
Properties
Molecular Formula |
C19H16N2OS2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
(8E)-2-amino-4-thiophen-3-yl-8-(thiophen-3-ylmethylidene)-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C19H16N2OS2/c20-9-16-17(14-5-7-24-11-14)15-3-1-2-13(18(15)22-19(16)21)8-12-4-6-23-10-12/h4-8,10-11,17H,1-3,21H2/b13-8+ |
InChI Key |
KRRIHIXTTXDORR-MDWZMJQESA-N |
Isomeric SMILES |
C1C/C(=C\C2=CSC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CSC=C4 |
Canonical SMILES |
C1CC(=CC2=CSC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CSC=C4 |
Origin of Product |
United States |
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